N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride
Description
Nomenclature and Classification Systems
N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its structural components: the N-methyl substituent on the sulfonamide nitrogen, the piperidin-4-yl moiety indicating attachment at the 4-position of the piperidine ring, and the methanesulfonamide functional group. Alternative nomenclature systems recognize this compound as N-methyl-1-piperidin-4-ylmethanesulfonamide hydrochloride, maintaining equivalent chemical meaning while utilizing slightly different formatting conventions.
The compound belongs to the sulfonamide class of organic compounds, specifically categorized as a heterocyclic sulfonamide due to the presence of the six-membered piperidine ring containing one nitrogen atom. Within chemical classification hierarchies, this compound represents a tertiary sulfonamide, characterized by the N-methylation of the sulfonamide nitrogen atom. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt structure that enhances the compound's stability and solubility characteristics. Chemical databases consistently classify this compound within the broader category of piperidine derivatives, acknowledging its position among heterocyclic compounds containing saturated six-membered nitrogen-containing rings.
Structural Formula and Representation
The molecular structure of this compound can be represented through multiple chemical notation systems. The molecular formula C₇H₁₇ClN₂O₂S accurately reflects the atomic composition, encompassing seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The Simplified Molecular Input Line Entry System representation appears as CNS(=O)(=O)CC1CCNCC1.Cl, clearly delineating the connectivity between atoms and the ionic nature of the hydrochloride salt.
The International Chemical Identifier system provides a comprehensive structural representation through the InChI string: InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-2-4-9-5-3-7;/h7-9H,2-6H2,1H3;1H. This notation system separates the organic cation from the chloride anion while maintaining complete structural information. The corresponding InChIKey OSMVFSFIRDZXLN-UHFFFAOYSA-N serves as a fixed-length identifier for database searching and chemical informatics applications. Three-dimensional structural representations demonstrate the tetrahedral geometry around the sulfur center and the chair conformation typically adopted by the piperidine ring system.
Chemical Identifiers and Registry Information
The Chemical Abstracts Service has assigned the registry number 2059938-21-3 to this compound, providing a unique identifier for this specific salt form. This registry number distinguishes the hydrochloride salt from the parent free base compound, which bears the separate registry number 1247427-58-2. The PubChem database maintains comprehensive records for this compound under the Compound Identifier 137703094, facilitating access to structural, physical, and chemical property information.
Properties
IUPAC Name |
N-methyl-1-piperidin-4-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-2-4-9-5-3-7;/h7-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMVFSFIRDZXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride involves the reaction of N-methylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride
- CAS No.: 2059938-21-3
- Molecular Formula : C₇H₁₇ClN₂O₂S
- Molecular Weight : 228.74 g/mol
- MDL Number : MFCD28894133 .
Key Characteristics: This compound is a hydrochloride salt featuring a piperidin-4-yl core modified with a methyl-sulfonamide group. Notably, critical data such as purity, storage conditions, and safety parameters (e.g., GHS classifications) are unavailable in the current documentation .
Comparison with Structurally Similar Compounds
N-(Piperidin-4-yl)methanesulfonamide Hydrochloride
- CAS No.: 68996-26-9
- Molecular Formula : C₆H₁₅ClN₂O₂S
- Molecular Weight : 214.71 g/mol
- Key Differences: Structural Variation: Lacks the N-methyl group present in the target compound. Storage: Requires storage under sealed, dry conditions at room temperature, unlike the target compound, for which storage guidelines are unspecified .
(Piperidin-4-yl)methanesulfonamide Hydrochloride (CAS 1251925-40-2)
- Molecular Formula : C₆H₁₅ClN₂O₂S
- Molecular Weight : 214.71 g/mol
- Key Differences: Nomenclature: Differs in naming conventions but shares the same molecular formula as the compound above (CAS 68996-26-9), indicating possible synonyms or salt variations. Applications: Piperidine derivatives are often explored as intermediates in neuropharmacological agents (e.g., 5-HT6 receptor modulators for neuropathic pain), though direct evidence for this compound is absent .
2-Phenyl-1-(phenylsulfonyl)-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide Hydrochloride (Compound 13)
- Molecular Formula : C₂₂H₂₄ClN₃O₃S
- Molecular Weight : 445.96 g/mol
- Key Differences :
- Structural Complexity : Contains a pyrrole-carboxamide scaffold and dual phenyl groups, making it significantly bulkier than the target compound.
- Pharmacological Relevance : Explicitly studied as a 5-HT6 receptor inverse agonist with demonstrated efficacy in neuropathic pain models . This highlights the role of the piperidin-4-yl moiety in bioactive molecules, though the target compound’s pharmacological profile remains uncharacterized.
Comparative Data Table
Research and Regulatory Considerations
- Synthetic Pathways: The target compound and its analogs are synthesized via deprotection of Boc-protected intermediates using methanolic HCl, a common strategy for piperidine-based salts .
- Data Gaps : The target compound lacks detailed purity, toxicity, and regulatory information compared to structurally simpler derivatives, which cite databases like ATSDR and EPA .
- Potential Applications: Piperidin-4-yl derivatives are recurrent in CNS drug discovery, suggesting that the target compound may warrant evaluation in receptor-binding or enzymatic assays to clarify its role .
Biological Activity
N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structural features, including a methyl group on the nitrogen atom and a sulfonamide functional group. These contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it can inhibit certain enzymes by binding to their active sites, which blocks their activity and affects various biochemical pathways. This inhibition can lead to therapeutic effects in various disease models, particularly in cancer and inflammatory conditions.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism involves:
- Induction of Apoptosis : The compound promotes late apoptosis or necrosis, significantly increasing the percentage of cells undergoing these processes compared to untreated controls .
- Cell Cycle Arrest : It induces cell cycle arrest in the S phase, leading to reduced proliferation of cancer cells .
Anti-inflammatory Activity
This compound has also been identified as a promising inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies demonstrated that it can concentration-dependently inhibit IL-1β release from LPS/ATP-stimulated human macrophages, suggesting its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(piperidin-4-yl)methanesulfonamide | Moderate anticancer activity | Enzyme inhibition |
| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | Anticancer and anti-inflammatory effects | Apoptosis induction and inflammasome inhibition |
| N-Methyl-N-(methylsulfonyl)piperidin-3-amine | Antimicrobial properties | Unknown; further research needed |
Case Studies and Research Findings
- Cytotoxicity Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In one study, treatment led to a 42% increase in late apoptosis in A549 cells .
- Inflammation Models : In models of inflammation, this compound demonstrated a substantial reduction in IL-1β levels, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains; however, further investigation is required to establish its efficacy and mechanism.
Q & A
Q. What are the primary synthetic routes for N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via a two-step process:
Methylation of piperidine : Reaction of piperidin-4-amine with methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to form N-methylpiperidine.
Sulfonylation : Treatment with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to introduce the sulfonamide group. The hydrochloride salt is precipitated using HCl/ether .
Key factors : Temperature control during sulfonylation minimizes side reactions (e.g., over-sulfonylation). Anhydrous conditions prevent hydrolysis of the sulfonyl chloride. Yields range from 60–75% under optimized protocols.
Q. How is the structural integrity of this compound confirmed?
- NMR spectroscopy : NMR confirms methyl group integration (δ ~2.8 ppm for N–CH₃) and piperidine ring protons (δ ~3.1–3.5 ppm). NMR identifies the sulfonamide carbon (δ ~45 ppm) .
- Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 228.74 (M+H⁺), consistent with the molecular formula C₇H₁₇ClN₂O₂S .
- Elemental analysis : Validates purity (>98%) by matching calculated and observed C, H, N, and S percentages .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve enantiomeric purity for chiral derivatives of this compound?
Chiral resolution or asymmetric synthesis is critical for derivatives targeting stereospecific biological receptors.
- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients separates enantiomers.
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during sulfonylation to induce enantioselectivity. Recent studies achieved 90–95% enantiomeric excess (ee) using Ru-BINAP systems .
Data contradiction note : Some reports indicate reduced yields (>20% loss) with chiral catalysts, necessitating trade-off analyses between purity and scalability .
Q. What methodological approaches are used to study this compound’s interaction with serotonin receptors (e.g., 5-HT₆)?
- Radioligand binding assays : Compete -LSD with the compound in HEK-293 cells expressing human 5-HT₆ receptors. Calculate IC₅₀ values (reported range: 12–18 nM) .
- Molecular dynamics simulations : Dock the compound into 5-HT₆ homology models (e.g., using AutoDock Vina) to identify key interactions:
- Hydrogen bonding between the sulfonamide oxygen and Asn₃⁰⁶.
- Hydrophobic interactions of the piperidine ring with Phe₃⁵⁶ .
Controversy : Discrepancies in binding affinity data (e.g., IC₅₀ variability across labs) may arise from receptor glycosylation differences or buffer pH effects .
Q. How do structural modifications (e.g., substituent variations) impact metabolic stability in hepatic microsome assays?
| Modification | Half-life (Human Liver Microsomes) | CYP450 Isozyme Inhibition |
|---|---|---|
| Parent compound | 42 ± 5 min | CYP3A4 (IC₅₀ = 8.2 μM) |
| Cyclopropane derivative | 68 ± 7 min | CYP3A4 (IC₅₀ = 12.1 μM) |
| Fluoro-substituted | 29 ± 4 min | CYP2D6 (IC₅₀ = 4.5 μM) |
| Key findings : Cyclopropane substitution enhances metabolic stability by reducing CYP3A4 affinity. Fluoro groups increase CYP2D6 inhibition risk . |
Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?
Example: IC₅₀ values vary between SH-SY5Y (neuroblastoma) and HepG2 (hepatic) cells:
- SH-SY5Y : 45 ± 3 μM (MTT assay).
- HepG2 : 120 ± 10 μM (ATP-lite assay).
Methodological adjustments : - Standardize assays (e.g., use ATP-lite for all lines).
- Account for cell-specific efflux transporters (e.g., P-gp inhibition with verapamil in SH-SY5Y) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
